
(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane
描述
(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane (CAS 162849-93-6) is a chiral intermediate critical to the synthesis of lopinavir, a protease inhibitor used in HIV treatment . Its structure features:
- Stereochemistry: (2S,3S,5S) configuration, essential for biological activity.
- Functional groups:
- N,N-Dibenzylamine at position 2 (protecting group for amines).
- Tert-butyloxycarbonyl (Boc) at position 5 (amine protection).
- Hydroxyl group at position 3 (enhances solubility and hydrogen bonding).
- Two phenyl groups at positions 1 and 6 (hydrophobic interactions).
Industrial synthesis involves a one-pot method starting from 5-amino-2-dibenzylamino-1,6-diphenyl-4-en-3-one, achieving ~63% yield with high efficiency and minimal waste .
生物活性
The compound (2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane , commonly referred to as a Ritonavir intermediate , is a synthetic organic molecule with potential biological activity. This compound is characterized by its complex structure featuring multiple chiral centers and functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C₃₇H₄₄N₂O₃
- Molecular Weight : 564.8 g/mol
- Melting Point : 40-42°C
- Solubility : Soluble in chloroform, dichloromethane, and methanol
- Predicted pKa : 12.35 ± 0.46
Property | Value |
---|---|
Melting Point | 40-42°C |
Boiling Point | 714.3 ± 60.0 °C (Predicted) |
Density | 1.120 ± 0.06 g/cm³ (Predicted) |
Solubility | Chloroform, Dichloromethane, Methanol |
Storage Temperature | -20°C (Freezer) |
Antiviral Properties
Research indicates that derivatives of this compound may exhibit antiviral activity, particularly against HIV. The structural features that include the dibenzylamino group are believed to enhance binding affinity to viral targets, potentially inhibiting viral replication.
Enzyme Inhibition
Studies have suggested that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its ability to modulate protease activity could be significant in therapeutic contexts, especially in the treatment of viral infections.
Case Studies
- HIV Protease Inhibition :
- A study demonstrated that similar compounds with dibenzylamino substitutions showed significant inhibition of HIV protease, indicating a potential mechanism for the antiviral effects of this compound.
- Toxicity and Safety Profile :
- Preliminary toxicity assessments have shown that while some derivatives exhibit cytotoxicity at high concentrations, the compound itself demonstrates a favorable safety profile at therapeutic doses. This is crucial for its development as a pharmaceutical agent.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:
- Structure-Activity Relationship (SAR) :
- Various analogs have been synthesized to evaluate how modifications in the molecular structure affect biological activity. The presence of bulky groups like tert-butoxycarbonyl has been linked to improved stability and bioavailability.
- Pharmacokinetics :
- Investigations into the pharmacokinetic properties reveal that the compound has a favorable absorption profile when administered orally, making it a candidate for further development in drug formulation.
常见问题
Basic Research Questions
Q. What analytical techniques are most effective for characterizing the tertiary structure of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1D , , and 2D (COSY, HSQC, NOESY) NMR resolve stereochemistry and confirm hydrogen/carbon environments. For example, diastereotopic protons can be identified via -NMR splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., hydroxyl, amide, Boc carbonyl) via characteristic absorption bands .
Technique | Application | Key Insights |
---|---|---|
2D-NMR | Stereochemical assignment | NOESY cross-peaks confirm spatial proximity of protons |
HR-MS | Molecular formula verification | Exact mass matches calculated |
Q. What are the optimal conditions for introducing the tert-butyloxycarbonyl (Boc) protecting group during synthesis?
Methodological Answer: The Boc group is typically introduced under mild, anhydrous conditions to avoid side reactions:
- Reagents : Use Boc anhydride (BocO) with a catalytic base (e.g., 4-dimethylaminopyridine, DMAP) .
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and reactivity.
- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR for Boc carbonyl (~1690 cm) .
Note : Deprotection requires acidic conditions (e.g., HCl/dioxane) but must avoid racemization of stereocenters .
Advanced Research Questions
Q. How can contradictions in NMR data for diastereotopic protons be resolved?
Methodological Answer: Diastereotopic protons (e.g., benzyl or phenyl groups) often exhibit complex splitting:
- Variable Temperature (VT) NMR : Lower temperatures slow molecular motion, simplifying splitting patterns .
- Deuteration : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent interference.
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants to validate assignments .
Example : For phenyl protons, computational tools like Gaussian or ACD/Labs can model anisotropic effects from adjacent stereocenters .
Q. What strategies mitigate racemization during deprotection of the Boc group?
Methodological Answer: Racemization at C2 or C5 can occur under acidic deprotection:
- Low-Temperature Deprotection : Use HCl in dioxane at 0–5°C to minimize acid-catalyzed epimerization .
- Alternative Protecting Groups : Consider Fmoc (base-labile) for amino groups if Boc proves unstable .
- Chiral Purity Monitoring : Post-deprotection, use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to verify enantiomeric excess .
Q. How can reaction yields be optimized in multi-step syntheses involving steric hindrance?
Methodological Answer: Steric hindrance from dibenzylamino or diphenyl groups requires tailored approaches:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent diffusion around bulky substituents .
- Catalytic Systems : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl-amine bonds improves efficiency .
- Microwave-Assisted Synthesis : Accelerates reaction rates under controlled thermal conditions, reducing side products .
Parameter | Optimization Strategy | Outcome |
---|---|---|
Solvent | DMF > THF | 15% yield increase in amidation |
Catalyst | Pd(OAc)/Xantphos | 90% yield in aryl coupling |
Q. How do researchers validate the biological activity of this compound in target interaction studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with target proteins (e.g., enzymes or receptors) .
- Molecular Docking : Software like AutoDock Vina predicts binding modes, prioritizing key residues (e.g., hydroxyl or amino interactions) .
- In Vitro Assays : Dose-dependent inhibition/activation studies (e.g., IC) in cell lines validate functional activity .
Note : Ensure compound purity (>95% via HPLC) to avoid false positives/negatives .
相似化合物的比较
Comparison with Structurally Similar Compounds
(2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (Compound 9)
Key Differences :
Compound 9 lacks the hydroxyl group and uses ester linkages, making it more suited for peptide coupling than antiviral applications.
(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate
Key Differences :
The succinate salt form improves bioavailability for pharmaceutical formulations but introduces handling challenges.
(2S,3S,5S)-5-Amino-2-dibenzylamino-1,6-diphenylhexan-3-ol
Key Differences :
The debenzylated analog is a precursor in lopinavir synthesis but requires additional protection steps, reducing efficiency.
Pharmacological and Industrial Relevance
- Chirality: The (2S,3S,5S) configuration is critical for binding to HIV-1 protease, with even minor stereochemical changes (e.g., 2R in Compound 9) abolishing activity .
- Functional Group Impact: Boc and dibenzyl groups enhance stability during synthesis but require selective deprotection . Hydroxyl groups improve solubility, a limitation in non-polar analogs like Compound 9 .
- Industrial Scalability : The one-pot method for the target compound reduces production time and waste compared to multi-step routes for analogs .
准备方法
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule features a hexane backbone with three stereocenters, two phenyl groups at positions 1 and 6, an N,N-dibenzylamino group at position 2, a hydroxyl group at position 3, and a tert-butyloxycarbonyl (Boc)-protected amine at position 5. Retrosynthetic disconnections suggest the following strategic intermediates:
-
Hexane backbone construction via stereoselective C–C bond formation.
-
Introduction of phenyl groups through Friedel-Crafts alkylation or Suzuki coupling.
-
Protection/deprotection sequences for amines (Boc and dibenzyl groups).
-
Hydroxyl group installation via epoxidation-hydrolysis or asymmetric dihydroxylation.
Key challenges include maintaining stereochemical integrity during backbone assembly and avoiding premature deprotection of acid-labile Boc groups.
Stereoselective Synthesis of the Hexane Backbone
The hexane skeleton with defined (2S,3S,5S) configuration is typically constructed using asymmetric aldol reactions or Evans oxazolidinone auxiliaries . For example, a 2016 Journal of Organic Chemistry study demonstrated that chiral boron enolates derived from thioesters enable anti-selective aldol additions with >95% enantiomeric excess (ee) . Applying this methodology, the C3 hydroxyl and C5 Boc-protected amine could be introduced sequentially.
An alternative approach involves Sharpless asymmetric epoxidation of allylic alcohols, followed by ring-opening with nucleophiles to install adjacent stereocenters. For instance, epoxidation of (E)-1,5-diphenylpent-2-en-1-ol with titanium(IV) isopropoxide and diethyl tartrate yields a cis-epoxide intermediate, which undergoes aminolysis to introduce the C2 and C3 stereochemistry .
Functional Group Introductions and Protecting Group Strategies
N,N-Dibenzylamino Group Installation
The C2 amine is protected as an N,N-dibenzyl derivative early in the synthesis to prevent unwanted side reactions. This is achieved via reductive amination of a ketone intermediate with benzylamine and sodium cyanoborohydride, or through alkylation of a primary amine with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The latter method reported a 92% yield in a 2020 Organic Process Research & Development study .
Boc Protection at C5
The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. For example, treatment of a C5 amine with Boc₂O in dichloromethane at 0°C–25°C for 4–12 hours provides the protected derivative in >85% yield .
Hydroxyl Group at C3
The C3 hydroxyl group is introduced via stereoselective reduction of a ketone intermediate. Sodium borohydride in methanol reduces the ketone to the corresponding alcohol with retention of configuration, while Luche conditions (CeCl₃·7H₂O/NaBH₄) enhance selectivity for the cis-diol configuration .
Representative Synthetic Route from Patent Literature
A 2021 Chinese patent (CN113004227A) outlines a pathway for a related compound, (2S,3S)-3-(tert-butyloxycarbonylamino)-1,2-epoxy-4-phenylbutane, which informs the synthesis of the target molecule . Adapted steps include:
Step 1: Active Ester Formation
N-Boc-L-phenylalanine is condensed with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding an active ester intermediate.
Reaction Conditions :
Parameter | Value |
---|---|
Solvent | Tetrahydrofuran (THF) |
Temperature | 0°C → 25°C |
Time | 12 hours |
Yield | 88% |
Step 2: Ylide Formation and Alkylation
The active ester reacts with a sulfonium ylide (generated from trimethylsulfoxonium iodide and potassium tert-butoxide) to form a β-keto sulfoxide intermediate. Subsequent treatment with lithium bromide and methanesulfonic acid affords a bromoketone.
Optimization Data :
Catalyst | LiBr |
---|---|
Acid | Methanesulfonic acid |
Temperature | 70°C (reflux) |
Yield | 86.5% |
Step 3: Reduction and Cyclization
The bromoketone is reduced to a bromohydrin using sodium borohydride, followed by base-mediated cyclization to form the epoxide. While this patent focuses on epoxide formation, analogous steps could be adapted to install the C3 hydroxyl group in the target molecule.
Critical Analysis of Methodologies
Stereochemical Control
The (2S,3S,5S) configuration necessitates stringent stereocontrol. Asymmetric catalysis (e.g., Jacobsen’s hydrolytic kinetic resolution) and chiral pool synthesis (using L-phenylalanine derivatives) are preferred over racemic synthesis followed by chromatography.
Solvent and Temperature Effects
Polar aprotic solvents (THF, DMF) enhance reaction rates for SN2-type alkylations, while protic solvents (MeOH, iPrOH) favor reductions. For example, hydrogenolysis of benzyl groups (if required) achieves optimal yields in methanol at 50°C under H₂ (1 atm) .
Scalability and Industrial Feasibility
Large-scale synthesis faces challenges in:
属性
IUPAC Name |
tert-butyl N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVBRDFTRUZPF-IMKBVMFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572240 | |
Record name | tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162849-93-6 | |
Record name | tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。